tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate

Catalog No.
S14019036
CAS No.
M.F
C9H14BrN3O2
M. Wt
276.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)ca...

Product Name

tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate

IUPAC Name

tert-butyl N-(2-bromo-1-methylimidazol-4-yl)carbamate

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

InChI

InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)12-6-5-13(4)7(10)11-6/h5H,1-4H3,(H,12,14)

InChI Key

BIFBDUUYGJNHFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=N1)Br)C

Tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a bromo-substituted imidazole moiety. The compound has the molecular formula C9H12BrN3O2C_9H_{12}BrN_3O_2 and is recognized for its potential applications in medicinal chemistry due to the presence of the imidazole ring, a common pharmacophore in various bioactive molecules.

  • Bromination: The imidazole ring can undergo further bromination or substitution reactions due to the presence of the bromine atom at the 2-position, which acts as a good leaving group.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to various derivatives.
  • Formation of Carbamates: The compound is formed through the reaction of 2-bromo-1-methyl-1H-imidazole with tert-butyl chloroformate in the presence of a base, such as triethylamine.

The biological activity of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate is primarily attributed to its imidazole ring. Compounds containing imidazole are often investigated for their pharmacological properties, including:

  • Antimicrobial Activity: Imidazole derivatives have been shown to exhibit antimicrobial properties, making them potential candidates for drug development against various pathogens.
  • Enzyme Inhibition: The compound may inhibit specific enzymes by interacting with their active sites, which is a common mechanism for many drugs derived from imidazole .

The synthesis of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate typically involves several key steps:

  • Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles using a nickel catalyst.
  • Bromination: The resulting imidazole is brominated at the 2-position using agents like N-bromosuccinimide under mild conditions.
  • Carbamate Formation: Finally, the brominated imidazole reacts with tert-butyl chloroformate in the presence of a base to yield the desired carbamate.

Tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate has several applications across different fields:

  • Drug Development: Its structural features make it a valuable intermediate in synthesizing new pharmaceuticals, particularly those targeting enzymatic pathways.
  • Chemical Research: It serves as a building block for more complex organic molecules and is utilized in various synthetic routes within organic chemistry .

Research into the interactions of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate with biological targets has revealed its potential as an enzyme inhibitor. The imidazole ring allows for specific interactions with protein targets through hydrogen bonding and π–π stacking interactions, which are crucial for modulating biological activity .

Several compounds share structural similarities with tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate. These include:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-(2-chloro-1-methyl-1H-imidazol-4-yl)carbamateChlorine substitution at position 2Different reactivity profile compared to bromine
Tert-butyl N-(2-iodo-1-methyl-1H-imidazol-4-yl)carbamateIodine substitution at position 2Higher nucleophilicity due to iodine
Tert-butyl N-(2-fluoro-1-methyl-1H-imidazol-4-yl)carbamateFluorine substitution at position 2Potentially altered biological activity

Uniqueness

The uniqueness of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate lies in its bromine substitution, which enhances its reactivity compared to other halogenated derivatives. Bromine's ability to act as an excellent leaving group makes this compound particularly suitable for nucleophilic substitution reactions. Additionally, the specific substitution pattern contributes to its distinct biological activities as an imidazole derivative .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.02694 g/mol

Monoisotopic Mass

275.02694 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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